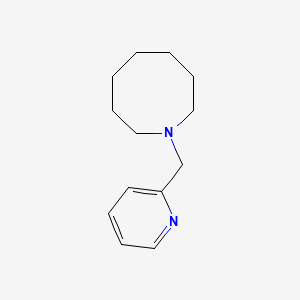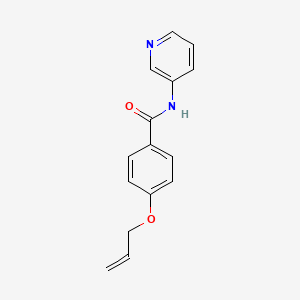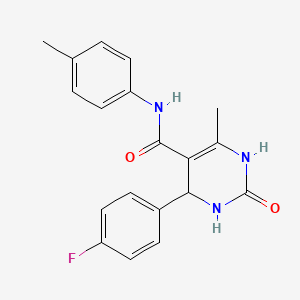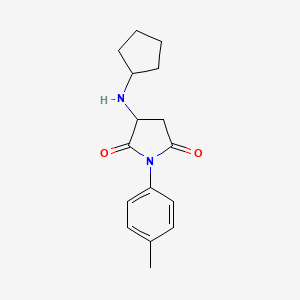![molecular formula C17H22N2O3 B5234590 ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell proliferation, inflammation, and angiogenesis, which are important processes in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokines and chemokines, the reduction of oxidative stress, and the improvement of endothelial function. These effects are important in the prevention and treatment of various diseases.
实验室实验的优点和局限性
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to inhibit multiple signaling pathways. However, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, including the optimization of its synthesis method, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the development of its analogs with improved potency and selectivity. Additionally, the therapeutic potential of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored.
合成方法
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 8-ethyl-4-chloroquinoline with 2-hydroxypropylamine and ethyl chloroformate, and the reaction of 8-ethyl-4-hydroxyquinoline with 2-(chloromethyl)oxirane and ethyl chloroformate. These methods have been optimized to produce high yields of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate with good purity.
科学研究应用
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In cardiovascular research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the formation of atherosclerotic plaques and improve endothelial function.
属性
IUPAC Name |
ethyl 8-ethyl-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-12-7-6-8-13-15(12)19-10-14(17(21)22-5-2)16(13)18-9-11(3)20/h6-8,10-11,20H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYHMIAAWMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)


![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)

![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)
![5'-(4-chlorophenyl)-3'-(3-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5234567.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)

![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
